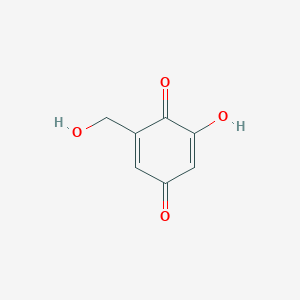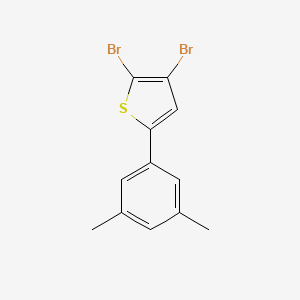![molecular formula C37H67NO6 B14183148 3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide CAS No. 863478-65-3](/img/structure/B14183148.png)
3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide is a complex organic compound with a molecular formula of C37H66O7 This compound features a benzamide core substituted with dodecyloxy groups and a triethylene glycol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3,5-dihydroxybenzoic acid with dodecyl bromide in the presence of a base such as potassium carbonate. This reaction forms 3,5-bis(dodecyloxy)benzoic acid.
Attachment of the Triethylene Glycol Chain: The next step involves the esterification of 3,5-bis(dodecyloxy)benzoic acid with 2-[2-(2-hydroxyethoxy)ethoxy]ethylamine. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the triethylene glycol chain can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The dodecyloxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide is primarily based on its amphiphilic structure. The dodecyloxy groups provide hydrophobic properties, while the triethylene glycol chain imparts hydrophilic characteristics. This dual nature allows the compound to interact with both hydrophobic and hydrophilic environments, making it useful in various applications such as emulsification and drug delivery.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(dodecyloxy)benzoic acid: Similar structure but lacks the triethylene glycol chain.
2-[2-(2-Hydroxyethoxy)ethoxy]ethylamine: Contains the triethylene glycol chain but lacks the benzamide core.
3,5-Bis(2-dodecylthiocarbonothioylthio-1-oxopropoxy)benzoic acid: Similar benzamide core but different substituents.
Uniqueness
3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide is unique due to its combination of hydrophobic dodecyloxy groups and hydrophilic triethylene glycol chain. This unique structure imparts amphiphilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
863478-65-3 |
|---|---|
Molecular Formula |
C37H67NO6 |
Molecular Weight |
621.9 g/mol |
IUPAC Name |
3,5-didodecoxy-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C37H67NO6/c1-3-5-7-9-11-13-15-17-19-21-25-43-35-31-34(37(40)38-23-27-41-29-30-42-28-24-39)32-36(33-35)44-26-22-20-18-16-14-12-10-8-6-4-2/h31-33,39H,3-30H2,1-2H3,(H,38,40) |
InChI Key |
DUWPMPVBDIBOMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)NCCOCCOCCO)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-yl)-2-methoxyphenol](/img/structure/B14183069.png)
![(1R,5R)-1-(2,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14183073.png)
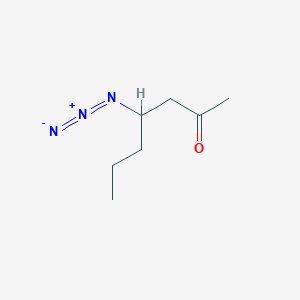

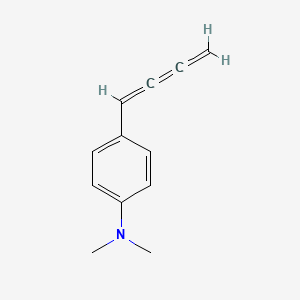
![1-(Benzenesulfonyl)-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14183089.png)
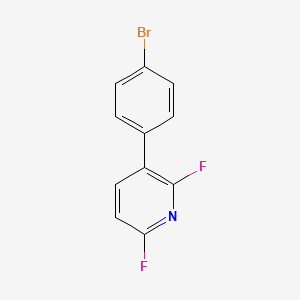
![N-[(4-Ethenylphenyl)methyl]hexadecanamide](/img/structure/B14183104.png)
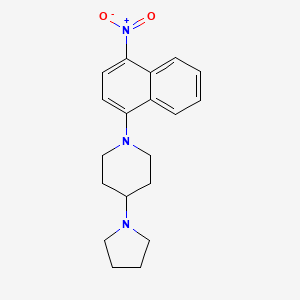
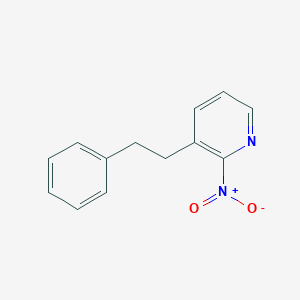
![Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate](/img/structure/B14183120.png)
![1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14183122.png)
